6-Oxaspiro[3.5]nonan-7-ylmethanol
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Overview
Description
6-Oxaspiro[35]nonan-7-ylmethanol is a chemical compound with the molecular formula C9H16O2 It is characterized by a spirocyclic structure, which includes an oxygen atom within the ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Oxaspiro[3.5]nonan-7-ylmethanol typically involves the formation of the spirocyclic ring system followed by the introduction of the hydroxymethyl group. One common synthetic route includes the cyclization of a suitable precursor under acidic or basic conditions to form the spirocyclic core. Subsequent functionalization steps, such as hydroxylation, are then carried out to introduce the hydroxymethyl group.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
6-Oxaspiro[3.5]nonan-7-ylmethanol can undergo various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid or aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or aldehydes, while reduction can produce various alcohol derivatives.
Scientific Research Applications
6-Oxaspiro[3.5]nonan-7-ylmethanol has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-Oxaspiro[3.5]nonan-7-ylmethanol involves its interaction with specific molecular targets and pathways. The hydroxymethyl group can participate in hydrogen bonding and other interactions with enzymes or receptors, influencing biological processes. The spirocyclic structure may also contribute to its unique binding properties and activity.
Comparison with Similar Compounds
Similar Compounds
6-Oxaspiro[3.5]nonane: Lacks the hydroxymethyl group but shares the spirocyclic core.
7-Hydroxy-6-oxaspiro[3.5]nonane: Similar structure with a hydroxyl group instead of a hydroxymethyl group.
Uniqueness
6-Oxaspiro[35]nonan-7-ylmethanol is unique due to the presence of both the spirocyclic structure and the hydroxymethyl group, which confer distinct chemical and biological properties
Properties
IUPAC Name |
6-oxaspiro[3.5]nonan-7-ylmethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O2/c10-6-8-2-5-9(7-11-8)3-1-4-9/h8,10H,1-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMKYMXCUJQQGSK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)CCC(OC2)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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